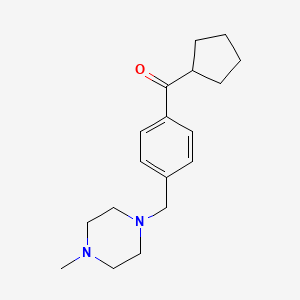

Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone

Description

Molecular Architecture: Cyclopentyl, Piperazinyl, and Phenyl Motifs

The molecular architecture consists of three key motifs:

Cyclopentyl group : A saturated five-membered ring (cyclopentane) attached to the carbonyl carbon of the ketone, contributing to the compound's hydrophobic character and influencing its conformational flexibility.

Phenyl ring : A benzene ring substituted at the para position (position 4) with a methylene linker (-CH2-) connecting to the piperazine moiety. This aromatic ring participates in π-π interactions and provides rigidity to the molecular framework.

4-Methylpiperazinomethyl group : A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1,4-piperazine), with a methyl substituent on one nitrogen. This moiety is linked via a methylene bridge to the phenyl ring, introducing basicity and potential sites for hydrogen bonding or ionic interactions.

Together, these motifs form a complex molecular structure that balances hydrophobic and hydrophilic properties, enabling diverse chemical interactions.

Stereochemical Considerations and Conformational Analysis

The compound does not possess stereogenic centers; thus, it is achiral. The cyclopentyl ring, being a saturated cyclic structure, can adopt envelope or half-chair conformations, which influence the spatial orientation of the ketone and phenyl substituents. The flexibility of the methylene linker between the phenyl ring and the piperazine allows for rotational freedom, which can affect the overall molecular conformation and receptor binding profiles in biological contexts.

Conformational analysis suggests that the piperazine ring predominantly adopts a chair conformation, typical for six-membered saturated heterocycles, minimizing steric strain. The methyl substitution on the piperazine nitrogen may influence the ring puckering and electronic distribution but does not introduce chirality.

Comparative Structural Analysis with Aryl Piperazine Derivatives

Compared to other arylpiperazine derivatives, cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is distinguished by the presence of a cyclopentyl ketone moiety rather than simpler alkyl or aryl ketones. This structural variation impacts its physicochemical properties, such as lipophilicity and steric bulk.

| Feature | This compound | Typical Aryl Piperazine Derivatives |

|---|---|---|

| Ketone substituent | Cyclopentyl ketone | Often phenyl or methyl ketones |

| Piperazine substitution | 4-Methylpiperazine | Various substitutions, often unsubstituted or alkylated |

| Linker between phenyl and piperazine | Methylene (-CH2-) | Similar methylene or direct attachment |

| Molecular formula | C18H26N2O | Varies, often smaller or with different ring systems |

| Conformational flexibility | Moderate due to cyclopentyl ring and methylene linker | Variable, depending on substituents |

The cyclopentyl ring introduces additional conformational constraints and hydrophobic character compared to derivatives with simpler alkyl chains. The methyl substitution on the piperazine nitrogen may modulate basicity and receptor affinity, distinguishing it functionally and structurally from unsubstituted arylpiperazines.

Data Table: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O |

| Molecular Weight | Approximately 286.42 g/mol |

| CAS Number | 898763-51-4 / 898762-63-5 |

| Average Mass | 286.419 |

| Monoisotopic Mass | 286.204513 |

| IUPAC Name | Cyclopentyl 4-(4-methylpiperazin-1-ylmethyl)phenyl ketone |

| Structural Motifs | Cyclopentyl ring, phenyl ring, 4-methylpiperazine ring |

| Stereochemistry | Achiral |

| Conformational Flexibility | Moderate (cyclopentyl ring puckering, piperazine chair) |

Properties

IUPAC Name |

cyclopentyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-15-6-8-17(9-7-15)18(21)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSVHVKMWWTUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643003 | |

| Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-51-4 | |

| Record name | Cyclopentyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of cyclopentanone with a suitable phenyl halide in the presence of a base to form the cyclopentyl phenyl ketone intermediate.

Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methylpiperazine in the presence of a suitable catalyst to introduce the piperazinomethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 G-Protein Coupled Receptor Modulation

One of the primary applications of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is its role as a modulator of G-protein coupled receptors (GPCRs). Specifically, it has been identified as an agonist for the GPR119 receptor, which is implicated in metabolic processes related to obesity and diabetes management. Research indicates that compounds targeting GPR119 can enhance insulin secretion and improve glucose tolerance, making them potential candidates for therapeutic interventions in metabolic disorders .

1.2 Antidepressant Activity

Studies have suggested that derivatives of this compound may exhibit antidepressant-like effects through the modulation of neurotransmitter systems. The piperazine moiety is known for its activity in enhancing serotonin and norepinephrine levels in the brain, which are critical pathways in mood regulation .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent coupling with cyclopentyl ketones. The structural characteristics of this compound facilitate its interaction with biological targets, enhancing its pharmacological efficacy.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of Piperazine | 4-Methylpiperazine | Piperazine derivative |

| 2 | Ketone Coupling | Cyclopentyl ketone | Cyclopentyl-piperazine adduct |

| 3 | Purification | Chromatography | Pure Cyclopentyl derivative |

Case Studies and Research Findings

3.1 Obesity and Diabetes Treatment

A notable study highlighted the efficacy of compounds similar to this compound in animal models for obesity treatment. The results indicated a significant reduction in body weight and improved metabolic profiles among subjects treated with GPR119 agonists . This suggests potential clinical applications for weight management therapies.

3.2 Neuropharmacological Studies

In neuropharmacological research, derivatives of this compound have been evaluated for their antidepressant properties. Experimental models demonstrated that these compounds could significantly reduce depressive-like behaviors, indicating their potential as novel antidepressants .

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinomethyl group may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ortho and Meta Isomers

The positional isomerism of the 4-methylpiperazinomethyl group on the phenyl ring significantly influences physicochemical and biological properties. Three isomers exist:

| Isomer Position | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| Ortho (2-) | 898762-63-5 | C₁₈H₂₆N₂O | Methylpiperazinomethyl at phenyl C2 position |

| Meta (3-) | 898789-43-0 | C₁₈H₂₆N₂O | Methylpiperazinomethyl at phenyl C3 position |

| Para (4-) | 898763-51-4 | C₁₈H₂₆N₂O | Methylpiperazinomethyl at phenyl C4 position |

- Metabolism : Evidence from metabolite studies (e.g., ketone formation at the cyclopentyl group in related compounds) suggests that substituent position affects metabolic pathways. Para-substituted derivatives may undergo slower enzymatic modification due to reduced steric accessibility .

Comparison with Substituent-Modified Analogues

Piperazine Ring Modifications

Replacing the 4-methylpiperazine group with other substituents alters biological activity and solubility:

| Compound Name | Key Modification | Potential Impact |

|---|---|---|

| 4-(4-Chlorophenyl)piperazinyl phenylcyclopentyl ketone | Chlorophenylpiperazinyl group | Increased lipophilicity; possible enhanced CNS activity |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Tetramethylpiperidine acetate | Reduced basicity; altered pharmacokinetics |

- Chlorophenyl vs.

- Synthetic Accessibility: Derivatives with bulkier substituents (e.g., tetramethylpiperidine) require more complex synthetic routes, as seen in patents detailing cyclopentanone intermediates .

Physicochemical and Functional Differences

Key Properties

Limited experimental data are available, but theoretical comparisons can be inferred:

| Property | Cyclopentyl 4-(4-Methylpiperazinomethyl)phenyl Ketone | Ortho Isomer | Chlorophenyl Analogue |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~3.5 | ~4.1 |

| Water Solubility | Moderate (due to polar piperazine) | Low (steric hindrance) | Very low |

| Metabolic Stability | High (para position) | Moderate | Variable (depends on halogen) |

- Ketone Reactivity : The cyclopentyl ketone group is prone to metabolic reduction or oxidation, as observed in studies where ketone formation occurred at the cyclopentyl moiety in related metabolites .

Biological Activity

Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O

- Molecular Weight : Approximately 286.42 g/mol

- IUPAC Name : cyclopentyl{4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

The compound features a cyclopentyl group, a phenyl ketone moiety, and a piperazinomethyl group, which contribute to its unique chemical properties and potential biological activities. The presence of the piperazine ring is particularly significant as it can modulate interactions with various biological targets.

Biological Activity

Research indicates that this compound interacts with specific receptors and enzymes, influencing neurotransmitter systems. Its potential applications span across various therapeutic areas, including:

- Anticancer Properties : Studies suggest that the compound may exhibit anticancer activity through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Neurotransmitter Modulation : The piperazine moiety allows for diverse interactions with neurotransmitter receptors, potentially leading to effects relevant for treating conditions such as depression and anxiety disorders.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to establish efficacy.

The mechanism of action involves the compound's interaction with specific molecular targets:

- Receptor Binding : The piperazine ring can bind to various receptors, influencing physiological responses. This interaction may modulate neurotransmitter release and receptor activity .

- Enzyme Interaction : The compound may also interact with enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.

Case Studies and Experimental Data

-

Anticancer Studies :

- In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways affected include those associated with cell cycle regulation and apoptosis signaling.

- Neuropharmacological Effects :

-

Antimicrobial Testing :

- Laboratory tests have indicated that the compound exhibits activity against a range of bacterial strains, although further studies are required to confirm its clinical relevance.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone | Contains pyrrolidine instead of piperazine | Different nitrogen heterocycle affects reactivity |

| Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone | Cyclobutyl group instead of cyclopentyl | Smaller ring size may influence biological activity |

| Cyclopentyl phenyl ketone | Lacks the piperazinomethyl group | Simpler structure limits potential interactions |

This compound stands out due to its specific combination of cyclic and aromatic structures, along with the presence of the piperazine moiety. This uniqueness may confer distinct physicochemical properties that enhance its reactivity and biological activity compared to similar compounds .

Q & A

Basic Question: What synthetic routes are available for Cyclopentyl 4-(4-methylpiperazinomethyl)phenyl ketone, and what mechanistic considerations govern its formation?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including alkylation and ketone formation. A comparable approach is seen in the hydrolysis of methyl/ethyl esters under basic conditions (e.g., sodium hydride) to yield cyclopentanone derivatives . For piperazinomethyl substitution, reductive amination or nucleophilic substitution on a pre-functionalized benzyl halide intermediate may be employed. Mechanistic studies on similar systems highlight the role of strain in cycloalkyl groups during nucleophilic attacks; for example, cyclopentyl ketones exhibit intermediate reactivity in hydride reductions due to balanced torsional and angular strain .

Advanced Question: How do conformational dynamics of the cyclopentyl group influence reaction kinetics in reduction or cyclization reactions?

Methodological Answer:

Kinetic data for cycloalkyl phenyl ketones with sodium borohydride reveal that cyclopentyl derivatives react faster than cyclohexyl analogs (relative rate: 0.36 vs. 0.25 at 0°C) due to reduced torsional strain in the five-membered ring. Transition-state stabilization is influenced by the ability of the cyclopentyl group to adopt envelope conformations, minimizing steric hindrance during hydride attack . For cyclization reactions (e.g., cyclopentyl[b]indole formation), decarboxylation-driven ring closure may be thermodynamically favored, as observed in enzymatic systems like ScyC .

Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. Impurity profiling, as demonstrated in studies of related ketones, employs HPLC coupled with hybrid ion trap/time-of-flight mass spectrometry (LC-IT-TOF/MS) to identify byproducts like anhydrides or cyclized derivatives . Preparative HPLC can isolate reference standards from synthetic mixtures, ensuring purity ≥98% for biological assays .

Advanced Question: How can mechanistic contradictions in cyclopentane ring formation be resolved during total synthesis?

Methodological Answer:

Conflicting proposals (e.g., cyclization before vs. after decarboxylation) require isotopic labeling and kinetic isotope effect (KIE) studies. For instance, in scytonemin biosynthesis, ScyC catalyzes cyclization via a β-ketoacid intermediate, where ¹³C-labeling experiments confirmed decarboxylation follows ring closure . Computational modeling (DFT) further clarifies transition-state energetics, particularly for strained intermediates .

Basic Question: What strategies optimize the biological activity of piperazinomethyl-substituted cyclopentyl ketones?

Methodological Answer:

Structure-activity relationship (SAR) studies on analogs (e.g., 3,5-dinitro-4-benzylpiperazinyl ketone) suggest that electron-withdrawing groups enhance stability, while methylpiperazine improves solubility and receptor affinity . In vitro assays (e.g., antimicrobial MIC testing) should be paired with pharmacokinetic profiling to assess metabolic stability, leveraging QSAR models for lead optimization.

Advanced Question: How do solvent and temperature affect the regioselectivity of cross-cyclotrimerization involving cyclopentyl ketones?

Methodological Answer:

Cross-cyclotrimerization with methyl cyclopentyl ketone and oxygen favors thermodynamic enolate formation, which dictates regioselectivity. Polar aprotic solvents (e.g., DMF) stabilize enolate intermediates, while low temperatures (−78°C) suppress side reactions. Kinetic control is achieved via slow addition of electrophiles, as demonstrated in studies yielding hydroperoxide intermediates .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Standard precautions include using nitrile gloves, fume hoods, and eye protection. Safety data for structurally similar compounds (e.g., cyclopentyl phenyl ketone) recommend avoiding skin contact (S24/25) due to potential irritancy . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute acetic acid.

Advanced Question: How can discrepancies in kinetic data for cycloalkyl ketones be reconciled across studies?

Methodological Answer:

Contradictions in rate constants (e.g., cyclohexyl vs. cyclopentyl reactivity) arise from solvent polarity, hydride source (NaBH₄ vs. LiAlH₄), and measurement techniques. Meta-analyses should normalize data to a common reference (e.g., acetophenone = 1.0) and account for steric effects via molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.